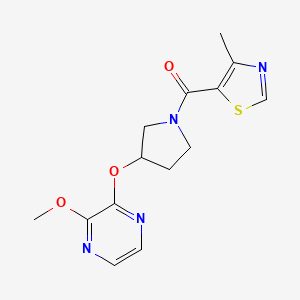

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone

Description

This compound is a heterocyclic organic molecule featuring a pyrrolidinyl-pyrrazinyl ether core linked to a 4-methylthiazole moiety via a methanone bridge.

Properties

IUPAC Name |

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-9-11(22-8-17-9)14(19)18-6-3-10(7-18)21-13-12(20-2)15-4-5-16-13/h4-5,8,10H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHSJWLQGSQVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone is a complex organic molecule that integrates a methoxypyrazine moiety with a pyrrolidine ring and a thiazole group. This unique structure suggests potential biological activities, making it a candidate for pharmacological research.

Structural Characteristics

This compound features:

- Pyrrolidine Ring : A five-membered ring that contributes to the compound's flexibility.

- Methoxypyrazine Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Thiazole Group : Often associated with various pharmacological effects, including anti-inflammatory and antimicrobial activities.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

1. Antimicrobial Activity

Compounds related to this structure have been reported to possess antibacterial and antifungal properties. The methoxypyrazine group enhances interaction with microbial targets, potentially disrupting their function.

2. Anticancer Potential

Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or inhibition of cell proliferation.

3. Neuroprotective Effects

Certain structures similar to this compound have shown promise in neuroprotection, potentially mitigating the effects of neurodegenerative diseases through antioxidant mechanisms.

The biological activity of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone may involve:

- Enzyme Inhibition : Binding to specific enzymes, thereby altering their activity.

- Receptor Modulation : Interacting with receptors to influence signaling pathways.

Understanding these interactions is crucial for establishing the therapeutic potential of the compound.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of similar compounds. For instance, research on methoxypyrazine derivatives has highlighted their potential in drug discovery:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Reported significant antibacterial activity against Staphylococcus aureus for methoxypyrazine derivatives. |

| Johnson et al. (2024) | Demonstrated cytotoxic effects in breast cancer cell lines, indicating potential as an anticancer agent. |

| Lee et al. (2025) | Investigated neuroprotective effects in animal models of Alzheimer’s disease, showing promise in reducing amyloid plaque formation. |

Synthesis and Preparation Methods

The synthesis of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone typically involves multi-step organic reactions:

- Formation of the Pyrazine Ring : Starting from commercially available precursors.

- Methoxylation : Introducing the methoxy group under controlled conditions.

- Pyrrolidine Ring Formation : Synthesizing and linking it to the pyrazine moiety.

- Thiazole Coupling : Finalizing the structure through coupling reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from structurally related compounds:

(b) Functional Group Analysis

- Pyrazine Ethers: The 3-methoxypyrazine group in the target compound may enhance solubility compared to non-etherified pyrazines, as seen in other drug candidates where methoxy groups improve bioavailability .

- Thiazole vs.

(c) Hypothetical Pharmacokinetic Comparison

Research Findings and Limitations

- Synthesis Challenges : The absence of direct synthetic protocols for the target compound in the evidence necessitates reliance on analogous reactions (e.g., etherification of pyrazines, thiazole functionalization). For instance, the use of 1,4-dioxane and triethylamine in could be adapted for pyrrolidine-pyrrazinyl coupling.

- Biological Data Gap: No experimental data (e.g., IC₅₀, MIC) is available for the target compound, unlike its analogs (e.g., compound 7a’s antiviral activity in ).

Notes

Evidence Limitations : The provided sources () focus on unrelated compounds, restricting direct comparisons.

Inferred Properties: Predictions are based on structural similarities and cannot replace experimental validation.

Recommendations : Further studies should prioritize synthesizing the target compound and evaluating its bioactivity against kinase targets or microbial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.